molecular formula C10H10N2O2 B1501809 Ethyl 2-diazo-2-phenylacetate CAS No. 22065-57-2

Ethyl 2-diazo-2-phenylacetate

Cat. No. B1501809
CAS RN: 22065-57-2
M. Wt: 190.2 g/mol
InChI Key: DYCIOVIEGYZBJP-UHFFFAOYSA-N
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Description

Ethyl 2-diazo-2-phenylacetate, also known as Ethyl diazophenylacetate, is a chemical compound with the molecular formula C10H10N2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Ethyl 2-diazo-2-phenylacetate can be achieved through various methods. One such method involves the reaction of ethyl esters, copper oxide, and ethyl diazoacetate . Another method involves the carbonylation of Ethyl 2-diazo-2-phenylacetate mediated by a non-gaseous carbonyl source, [Co 2 (CO) 8], which produces ketene as a key intermediate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-diazo-2-phenylacetate consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 190.074234 Da .


Chemical Reactions Analysis

Ethyl 2-diazo-2-phenylacetate has been involved in various chemical reactions. For instance, it has been used in the formation of ketene, which is a key intermediate in the synthesis of amides . It has also been used in the formation of elusive silacycles, 2H-1,2-oxasiletes .

Scientific Research Applications

1. Synthetic Versatility in Organic Chemistry

Ethyl 2-diazo-2-phenylacetate demonstrates significant synthetic versatility in organic chemistry. For instance, ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, prepared from ethyl diazoacetate, has been the subject of systematic studies exploring the Lewis acid-induced decomposition reaction. This research provides valuable insights into the mechanistic aspects of the reaction and the factors affecting product distribution in the synthetic process (Gioiello et al., 2011).

2. Application in Heterocyclic Chemistry

The compound is used in the synthesis of substituted indazoles via [3+2] cycloaddition of benzyne and diazo compounds. This application highlights the utility of ethyl diazoacetate in creating complex heterocyclic structures, which are fundamental in developing pharmaceuticals and other organic compounds (Shi & Larock, 2011).

3. Monosaccharide Derivative Synthesis

In another research domain, reactions of ethyl 2-diazoacetate with aldehydo sugars and monosaccharide derivatives have been reported. This process, improved by the use of diethyl zinc, represents a methodology for synthesizing 3-deoxy-2-keto-ulosonic acid derivatives, which have potential applications in carbohydrate chemistry and drug development (Sarabia & López-Herrera, 2001).

4. Synthesis of Trifluoromethyl-Substituted Pyrazoles

Ethyl 2-diazo-2-phenylacetate is also involved in the synthesis of trifluoromethyl-substituted pyrazoles. The research focused on the 1,3-dipolar cycloadditions and subsequent rearrangements, leading to a variety of CF3-substituted pyrazoles. This highlights its utility in synthesizing compounds with potential applications in medicinal chemistry (Gladow et al., 2014).

5. Inherent Safety in Chemical Synthesis

The compound's synthesis in flow technology has been studied to overcome the safety risks associated with its highly explosive nature. This research is crucial for enabling its use in industrial processes while maintaining safety standards (Delville et al., 2013).

Mechanism of Action

The mechanism of action of Ethyl 2-diazo-2-phenylacetate in chemical reactions often involves the formation of a ketene intermediate. This is achieved through the carbonylation of Ethyl 2-diazo-2-phenylacetate mediated by a non-gaseous carbonyl source .

Safety and Hazards

Ethyl 2-diazo-2-phenylacetate is used for research and development purposes and is not recommended for medicinal, household, or other uses . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed .

Future Directions

The use of Ethyl 2-diazo-2-phenylacetate in the synthesis of amides via ketene formation is a promising area of research . Furthermore, its use in the formation of elusive silacycles, 2H-1,2-oxasiletes, presents another interesting direction for future research .

properties

IUPAC Name

ethyl 2-diazo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9(12-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCIOVIEGYZBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694878
Record name 2-Diazonio-1-ethoxy-2-phenylethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-diazo-2-phenylacetate

CAS RN

22065-57-2
Record name 2-Diazonio-1-ethoxy-2-phenylethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl phenylacetate (3.28 g) in acetonitrile (60 mL) is added para-toluenesulfonylazide (4.53 g). The reaction mixture is cooled to 0° C. and 1,8-diazabicyclo[5.4.0]undec-7-ene (3.9 mL) is added dropwise. The reaction mixture is kept at 5° C. overnight. Solvent is removed to dryness and the residue is purified by chromatography (gradient petroleum ether/dichloromethane from 90/10 to 80/20) to give diazophenylacetic acid ethyl ester;
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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